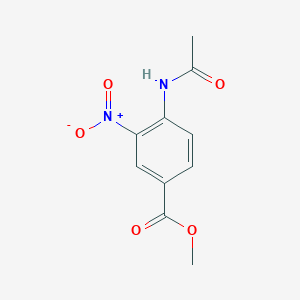
Methyl 4-(acetylamino)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-(acetylamino)-3-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has various applications in the field of chemistry, biology, and medicine.
科学的研究の応用
Methyl 4-(acetylamino)-3-nitrobenzoate has various applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the preparation of amides and esters. It is also used as a starting material in the synthesis of other chemical compounds. In addition, Methyl 4-(acetylamino)-3-nitrobenzoate is used as a fluorescent probe to detect the presence of proteins and enzymes.
作用機序
The mechanism of action of Methyl 4-(acetylamino)-3-nitrobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the biosynthesis of prostaglandins, Methyl 4-(acetylamino)-3-nitrobenzoate may have anti-inflammatory and analgesic effects.
生化学的および生理学的効果
Methyl 4-(acetylamino)-3-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to inhibit the growth of certain cancer cells and to have antifungal activity. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 4-(acetylamino)-3-nitrobenzoate.
実験室実験の利点と制限
One of the main advantages of Methyl 4-(acetylamino)-3-nitrobenzoate is its versatility. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. In addition, it has been shown to have various biochemical and physiological effects, making it a useful tool in scientific research.
However, there are also some limitations associated with the use of Methyl 4-(acetylamino)-3-nitrobenzoate. It is a toxic compound and should be handled with care. In addition, its mechanism of action is not well understood, and further research is needed to fully understand its effects.
将来の方向性
There are many future directions for the use of Methyl 4-(acetylamino)-3-nitrobenzoate in scientific research. One area of interest is the development of new synthetic methods for the preparation of Methyl 4-(acetylamino)-3-nitrobenzoate and its derivatives. Another area of interest is the investigation of its mechanism of action and its potential use as a therapeutic agent for the treatment of inflammatory and pain-related conditions.
Conclusion:
In conclusion, Methyl 4-(acetylamino)-3-nitrobenzoate is a versatile chemical compound that has various applications in scientific research. It is widely used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. It has been shown to have anti-inflammatory and analgesic effects, as well as antifungal and anticancer activity. However, further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent.
特性
CAS番号 |
6313-39-9 |
|---|---|
製品名 |
Methyl 4-(acetylamino)-3-nitrobenzoate |
分子式 |
C10H10N2O5 |
分子量 |
238.2 g/mol |
IUPAC名 |
methyl 4-acetamido-3-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-8-4-3-7(10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,13) |
InChIキー |
LOLJRBYFAVSFOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
その他のCAS番号 |
6313-39-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


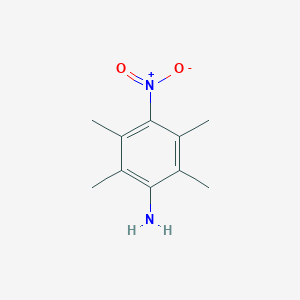
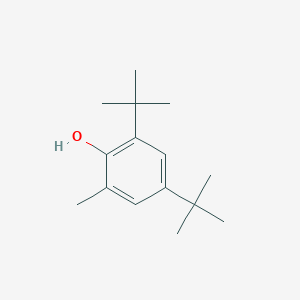

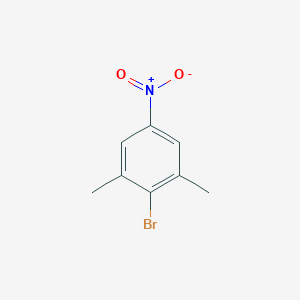
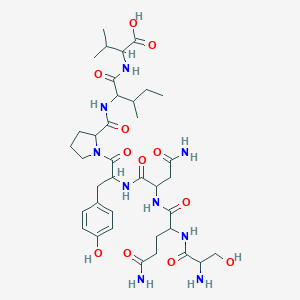
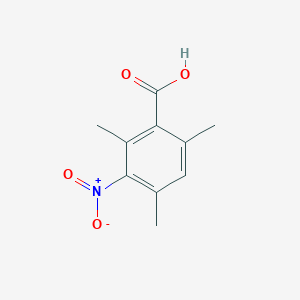
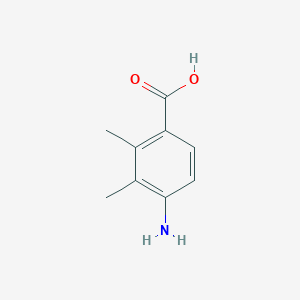
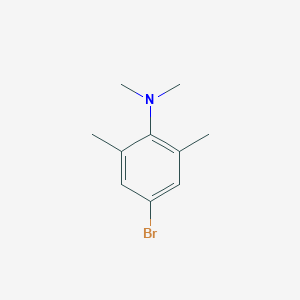
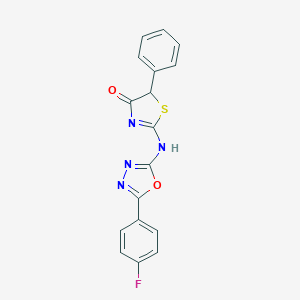
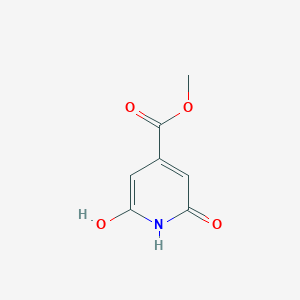
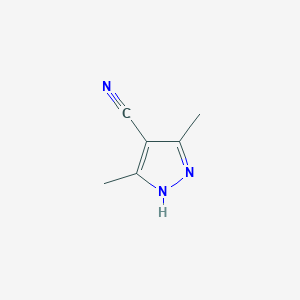
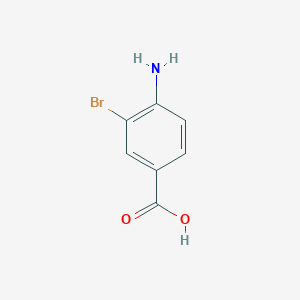
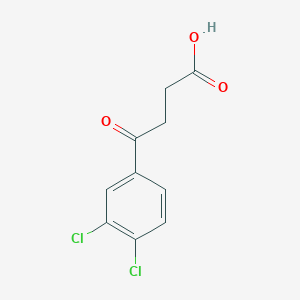
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)